1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride
Overview
Description
1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO and a molecular weight of 241.64 g/mol . This compound is characterized by the presence of an aminoethoxy group and a trifluoromethyl group attached to a benzene ring, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride typically involves the reaction of 1-(2-aminoethoxy)-4-(trifluoromethyl)benzene with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride can be compared with similar compounds such as:
1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride: This compound has a similar structure but with the trifluoromethyl group in a different position on the benzene ring, which can affect its reactivity and applications.
1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride: Another isomer with the trifluoromethyl group in the ortho position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13;/h1-4H,5-6,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLVYZOYZWGUKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050508-91-2 | |
Record name | 1-(2-aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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